

Experimental protocols for reactions involving 1,2,10-Decanetriol.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2,10-Decanetriol**

Cat. No.: **B043568**

[Get Quote](#)

Application Notes and Protocols for 1,2,10-Decanetriol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,10-Decanetriol (also known as 1,2,10-Trihydroxydecane) is a polyol, a molecule containing multiple hydroxyl (OH) groups. Its structure, featuring a vicinal diol at one end of a ten-carbon chain and a primary alcohol at the other, makes it a potentially versatile building block in organic synthesis and a candidate for investigation in materials science and drug development. The hydroxyl groups offer multiple points for chemical modification, allowing for the synthesis of various derivatives. This document provides key physicochemical data, a proposed experimental protocol for its synthesis, and an overview of its potential reactions.

Physicochemical Properties of 1,2,10-Decanetriol

Quantitative data for **1,2,10-Decanetriol** is summarized below. This information is crucial for experimental design, including solvent selection, reaction temperature, and purification methods.

Property	Value	Source(s)
CAS Number	91717-85-0	[1] [2]
Molecular Formula	C ₁₀ H ₂₂ O ₃	[1] [2] [3]
Molecular Weight	190.29 g/mol	[1] [2]
Appearance	White to Almost white powder to crystal	[3]
Purity	>97.0% (GC)	[3]
SMILES	OCCCCCCCCC(O)CO	[3]
InChI Key	RHINSRUDDXGHLV- UHFFFAOYSA-N	[3]

Experimental Protocols

While specific, peer-reviewed synthesis protocols for **1,2,10-decanetriol** are not readily available in the literature, a plausible and effective method can be derived from well-established reactions for the syn-dihydroxylation of alkenes. The Upjohn dihydroxylation is a reliable method for converting an alkene to a cis-vicinal diol using a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant.[\[4\]](#)[\[5\]](#)

Proposed Synthesis of 1,2,10-Decanetriol via Upjohn Dihydroxylation

This protocol details the conversion of a suitable starting material, 9-decen-1-ol, to **1,2,10-decanetriol**.

Objective: To synthesize **1,2,10-decanetriol** by creating a vicinal diol at the terminal double bond of 9-decen-1-ol.

Reaction Scheme:

Materials:

- 9-decen-1-ol

- N-Methylmorpholine N-oxide (NMO), 50 wt. % solution in water
- Osmium tetroxide (OsO_4), 2.5 wt. % solution in tert-butanol
- Acetone
- Water, deionized
- Sodium sulfite (Na_2SO_3)
- Magnesium sulfate (MgSO_4), anhydrous
- Ethyl acetate
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 9-decen-1-ol (1 equivalent) in a 10:1 mixture of acetone and water.
- Addition of Reagents: To the stirred solution, add N-Methylmorpholine N-oxide (NMO) solution (1.5 equivalents).[4] Following this, add the catalytic amount of osmium tetroxide solution (0.002 equivalents) dropwise.[5] The reaction mixture will typically turn dark brown.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (9-decen-1-ol) is consumed.
- Quenching the Reaction: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium sulfite (Na_2SO_3). Stir for 30-60 minutes, during which the color of the solution should lighten.
- Workup and Extraction:
 - Remove the acetone under reduced pressure using a rotary evaporator.
 - Extract the remaining aqueous layer three times with ethyl acetate.

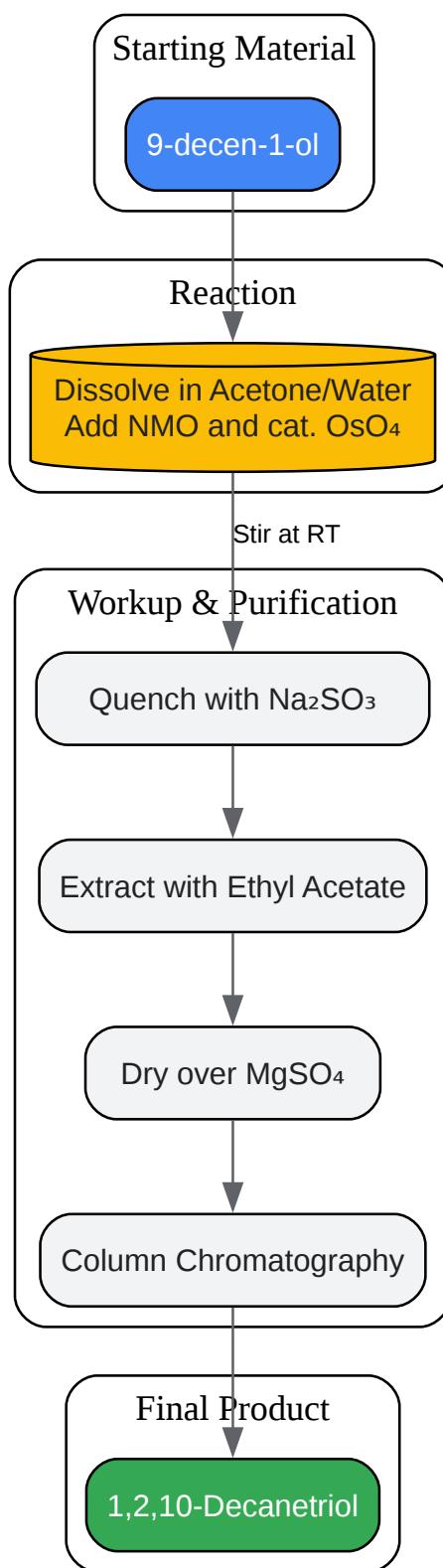
- Combine the organic extracts and wash with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
- Purification:
 - Filter off the drying agent.
 - Concentrate the filtrate under reduced pressure to obtain the crude product.
 - Purify the crude **1,2,10-decanetriol** by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate as the eluent.
- Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry.

Potential Reactions Involving **1,2,10-Decanetriol**

As a triol, **1,2,10-decanetriol** has three reactive hydroxyl groups that can undergo a variety of common reactions for alcohols. The reactivity of these hydroxyl groups may differ: the -OH at the C10 position is a primary alcohol, while the -OH groups at C1 and C2 are primary and secondary, respectively. This difference in steric hindrance and electronic environment can potentially be exploited for selective reactions.

Key Potential Reactions:

- Esterification: Reaction with carboxylic acids, acid anhydrides, or acyl chlorides to form mono-, di-, or tri-esters. These derivatives could be explored for applications as prodrugs, lubricants, or monomers.
- Etherification: Reaction with alkyl halides or under Williamson ether synthesis conditions to form ethers. This can be used to introduce different functional groups or to protect the hydroxyl groups.
- Oxidation: Selective oxidation of the primary hydroxyl groups (at C1 and C10) to aldehydes or carboxylic acids, or oxidation of the secondary hydroxyl group (at C2) to a ketone is

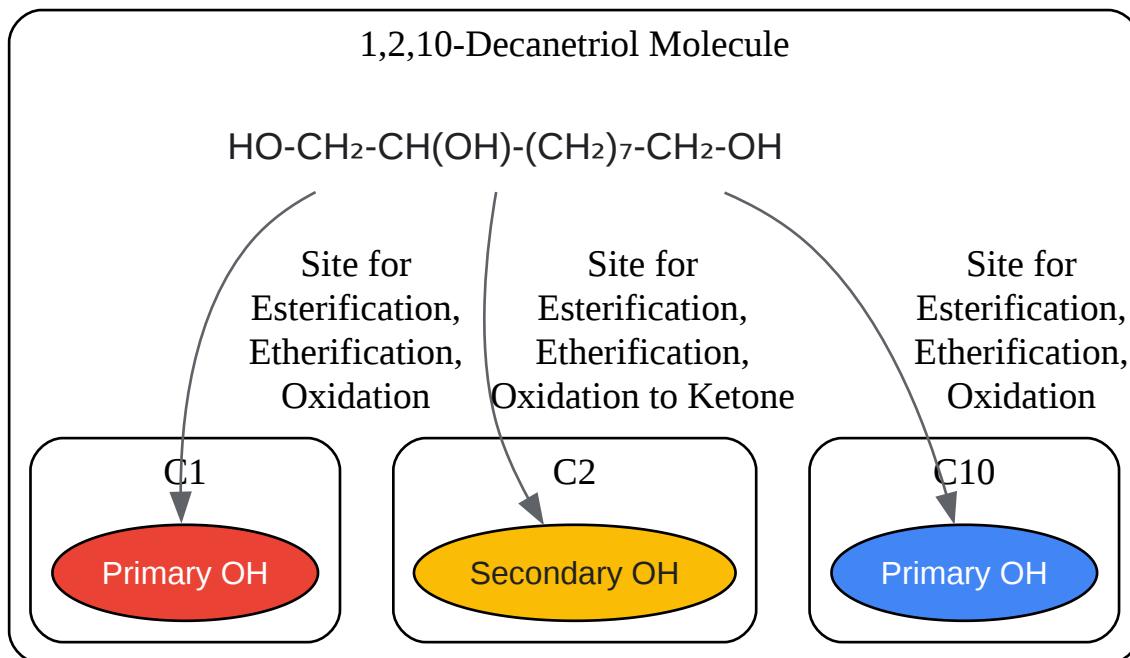

possible using appropriate reagents (e.g., PCC, DMP, or TEMPO-based systems for selective oxidation).

- Polymerization: The triol functionality allows **1,2,10-decanetriol** to act as a cross-linking agent or a monomer in the synthesis of polyesters and polyurethanes, potentially creating branched or cross-linked polymers with unique properties.

Visualizations

Proposed Synthetic Workflow for **1,2,10-Decanetriol**

The following diagram illustrates the proposed synthetic pathway from the starting material to the final purified product.



[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **1,2,10-Decanetriol**.

Potential Reaction Sites of 1,2,10-Decanetriol

This diagram highlights the different types of hydroxyl groups on the **1,2,10-decanetriol** molecule, which are the primary sites for further chemical reactions.

[Click to download full resolution via product page](#)

Caption: Reactive hydroxyl groups on the **1,2,10-decanetriol** molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 1,2,10-Decanetriol | C10H22O3 | CID 2735912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,10-Decanetriol | CymitQuimica [cymitquimica.com]
- 4. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]

- 5. Upjohn Dihydroxylation [organic-chemistry.org]
- To cite this document: BenchChem. [Experimental protocols for reactions involving 1,2,10-Decanetriol.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043568#experimental-protocols-for-reactions-involving-1-2-10-decanetriol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com